

The Intricate Dance of NAADP and Two-Pore Channels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NAADP-AM

Cat. No.: B1144955

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a pivotal second messenger in intracellular calcium (Ca^{2+}) signaling, distinct from the canonical inositol trisphosphate (IP_3) and cyclic ADP-ribose (cADPR) pathways. NAADP's primary targets are the two-pore channels (TPCs), a family of ion channels located on the membranes of acidic endolysosomal organelles. The interaction between NAADP and TPCs orchestrates the release of Ca^{2+} from these acidic stores, initiating localized Ca^{2+} signals that can be amplified into global cellular responses. This technical guide provides a comprehensive overview of the NAADP-TPC signaling axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. A cell-permeant analog, **NAADP-AM**, is a crucial tool for studying these processes in intact cells, as it can cross the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release active NAADP.^{[1][2][3][4][5][6]}

The NAADP-TPC Interaction: A Quantitative Perspective

The activation of TPCs by NAADP is a complex process that is influenced by various factors, including the specific TPC isoform, the presence of accessory proteins, and the ionic

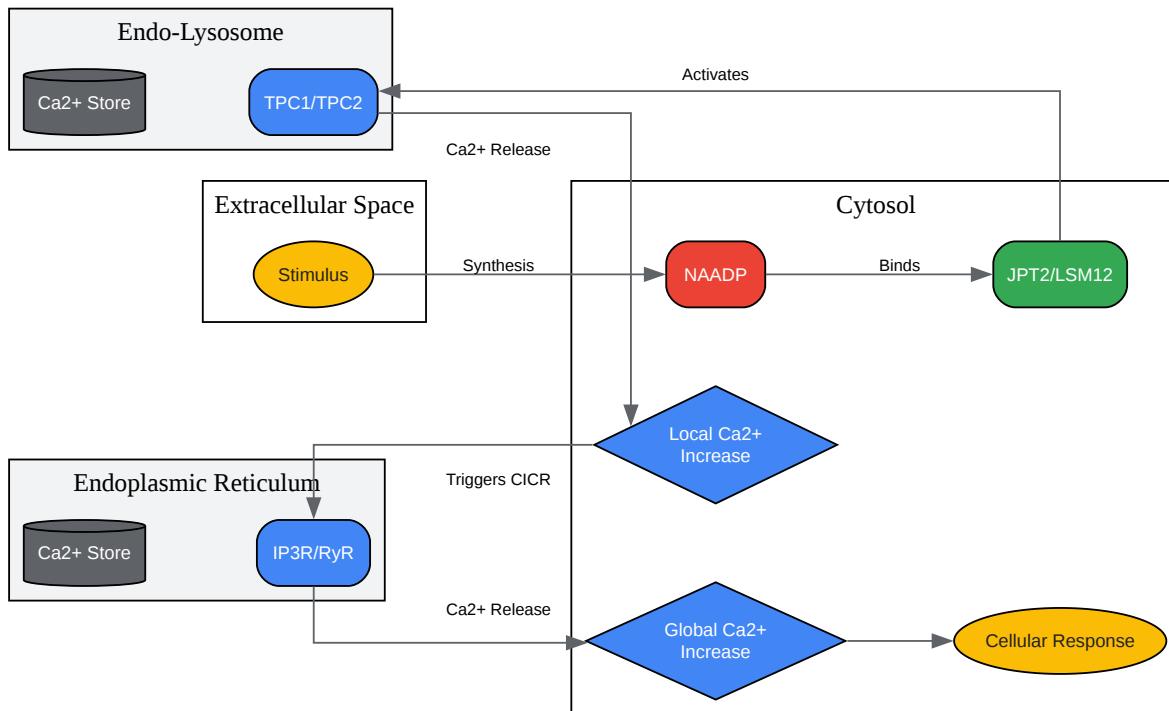
environment within the endo-lysosomal lumen. The following tables summarize the key quantitative parameters that define this interaction.

Parameter	Value	Conditions	Reference(s)
NAADP Binding			
Affinity (Kd)			
High-affinity site (TPC2)	5 nM	Membranes from TPC2-overexpressing HEK293 cells	[2] [7]
Low-affinity site (TPC2)	7 μ M	Membranes from TPC2-overexpressing HEK293 cells	[2] [7]
JPT2	5.7 \pm 1.8 nM	Recombinant JPT2, [32 P]-NAADP binding	[8]
LSM12	2.0 \pm 0.4 nM	Recombinant LSM12, [32 P]-NAADP binding	[8]
LSM12	\sim 20–30 nM	Purified recombinant LSM12	[9]
TPC Activation (EC ₅₀)			
TPC2	500 nM	Patch-clamp on TPC2, 10 μ M luminal Ca ²⁺	[10]
TPC2	5 nM	Patch-clamp on TPC2, 200 μ M luminal Ca ²⁺	[10]
TPC2	5.5 nM	Patch-clamp on TPC2, luminal pH 4.8	[10]
NAADP-induced Ca ²⁺ release	30 nM	Sea urchin egg homogenates	[11]

Table 1: Quantitative Parameters of the NAADP-TPC Interaction. This table provides a summary of the reported binding affinities (Kd) of NAADP for TPC2 and its accessory proteins, as well as the effective concentrations (EC₅₀) for TPC activation under different experimental conditions.

The Signaling Pathway: From NAADP to Calcium Release

The activation of TPCs by NAADP is not a direct interaction. Instead, it is mediated by accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12), which act as the true NAADP receptors.[1][8][12][13][14][15] The binding of NAADP to these proteins induces a conformational change that is transmitted to the associated TPC, leading to channel opening and the release of Ca²⁺ from the endo-lysosome. This initial, localized Ca²⁺ release can then trigger a more robust, global Ca²⁺ signal through a process of Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[11][16][17][18]



[Click to download full resolution via product page](#)

NAADP-TPC signaling cascade.

Experimental Protocols

Investigating the NAADP-TPC interaction requires a combination of molecular, cellular, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Protocol 1: Intracellular Calcium Imaging using NAADP-AM

This protocol describes how to measure changes in intracellular Ca^{2+} concentration in response to **NAADP-AM** using a fluorescent Ca^{2+} indicator.^{[3][19]}

Materials:

- Cells of interest cultured on glass coverslips
- Physiological salt solution (PSS): 150 mM NaCl, 6 KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
- Fura-2 AM (or other suitable Ca²⁺ indicator)
- Pluronic F-127
- **NAADP-AM** stock solution (in DMSO)
- Fluorescence microscope equipped for ratiometric imaging

Procedure:

- Cell Loading:
 - Prepare a loading solution of 2.5 µM Fura-2 AM and 0.005% (v/v) Pluronic F-127 in PSS.
 - Incubate the cells on coverslips in the loading solution for 30-60 minutes at room temperature in the dark.
 - Wash the cells with PSS to remove excess dye.
- Imaging:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Continuously perfuse the cells with PSS.
 - Acquire baseline fluorescence images by alternately exciting at 340 nm and 380 nm and measuring emission at >510 nm.
 - Introduce PSS containing the desired concentration of **NAADP-AM** (typically in the µM range) into the perfusion chamber.

- Record the changes in the 340/380 nm fluorescence ratio over time, which reflects changes in intracellular Ca^{2+} concentration.
- Data Analysis:
 - Calculate the 340/380 nm fluorescence ratio for each time point.
 - Normalize the data to the baseline fluorescence to determine the fold change in intracellular Ca^{2+} .

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology of TPCs

This protocol outlines the procedure for recording TPC-mediated currents at the whole-cell level. To make the endo-lysosomal TPCs accessible to the patch pipette, they are often rerouted to the plasma membrane by mutating their targeting motifs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

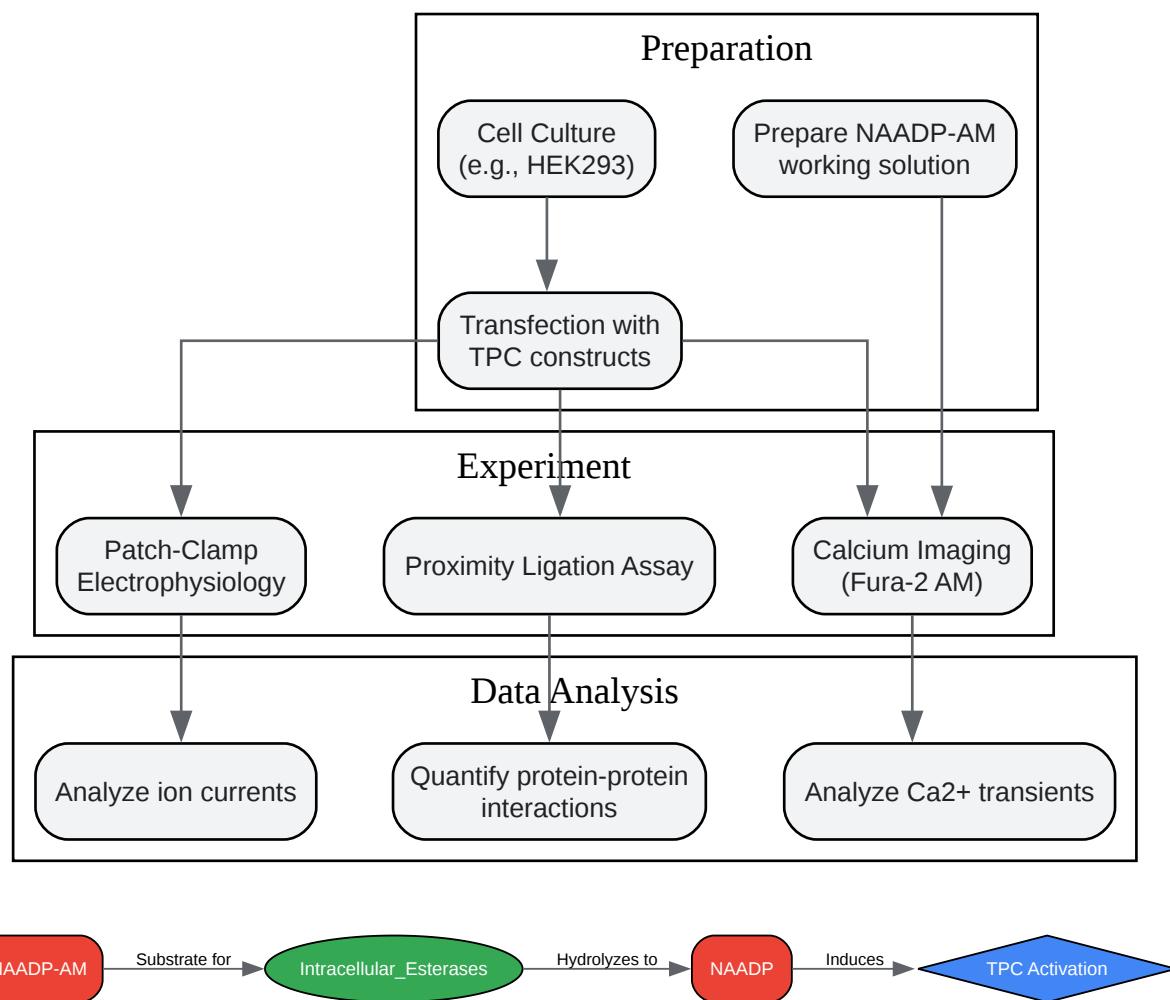
Materials:

- Cells expressing wild-type or rerouted TPCs
- External (bath) solution (in mM): 140 NaCl , 5 KCl , 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 Glucose, pH 7.4 with NaOH .
- Internal (pipette) solution (in mM): 140 CsCl , 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH . (Cesium is used to block K^+ channels).
- NAADP stock solution (for inclusion in the internal solution)
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes

Procedure:

- Pipette Preparation:
 - Pull patch pipettes to a resistance of 3-5 $\text{M}\Omega$ when filled with the internal solution.

- Fill the pipette with the internal solution, with or without NAADP.
- Recording:
 - Place the coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a single cell with the patch pipette and form a high-resistance ($G\Omega$) seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
 - Apply voltage ramps or steps to elicit currents and record the resulting current-voltage (I-V) relationship.
- Data Analysis:
 - Measure the amplitude of the currents in the presence and absence of NAADP.
 - Construct I-V curves to determine the reversal potential and conductance of the NAADP-activated currents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deviant Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Ca^{2+} Signaling upon Lysosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 7. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent activation of two-pore channels mediated by the NAADP-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAADP receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPC2 Is a Novel NAADP-sensitive Ca²⁺ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca²⁺ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Frontiers](http://frontiersin.org) | NAADP: From Discovery to Mechanism [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. "Diversity of Two-Pore Channels and the Accessory NAADP Receptors in In" by Kunal R Shah, Xin Guan et al. [digitalcommons.library.tmc.edu]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 16. Both RyRs and TPCs are required for NAADP-induced intracellular Ca²⁺ release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Both RyRs and TPCs are required for NAADP-induced intracellular Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Patch Clamp Protocol [labome.com]
- To cite this document: BenchChem. [The Intricate Dance of NAADP and Two-Pore Channels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144955#interaction-between-naadp-am-and-two-pore-channels-tpcs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com